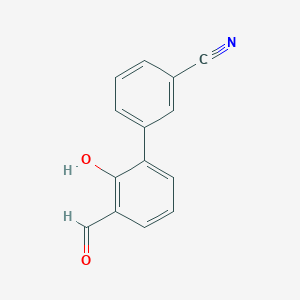

6-(3-Cyanophenyl)-2-formylphenol

Description

6-(3-Cyanophenyl)-2-formylphenol is a substituted phenolic compound featuring a formyl group (-CHO) at the C2 position and a 3-cyanophenyl moiety at the C6 position of the benzene ring. This structure combines electron-withdrawing substituents (cyano and formyl groups), which influence its electronic properties and reactivity.

Properties

IUPAC Name |

3-(3-formyl-2-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDANKKNPVLHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685043 | |

| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258618-92-6 | |

| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Cyanophenyl)-2-formylphenol typically involves the reaction of 3-cyanophenylboronic acid with 2-formylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: 6-(3-Cyanophenyl)-2-carboxyphenol.

Reduction: 6-(3-Cyanophenyl)-2-hydroxyphenol.

Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

6-(3-Cyanophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Cyanophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyanophenyl group may also interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: Meta- vs. Para-Substituted Analogs

Substituent position significantly impacts biological activity. In HIV-1 RNase H/Integrase (IN) inhibition studies, para-substituted analogs (e.g., compound79 with a 4-cyanophenyl group) exhibited balanced dual inhibition (IC50 = 1.77 µM for RNase H, 1.18 µM for IN). In contrast, meta-substituted analogs showed divergent effects:

- Compound80 (3-cyanophenyl): Reduced dual inhibition activity compared to para-substituted analogs.

- Compounds81 (5-pyrimidyl) and82 (3-cyanophenyl): Demonstrated enhanced selectivity and efficacy over para-substituted compound83 .

Table 1: HIV-1 Inhibition Activity of Substituted 2-Formylphenol Derivatives

| Compound | Substituent (Position) | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |

|---|---|---|---|---|

| 79 | 4-Cyanophenyl (para) | 1.77 | 1.18 | 1.50 |

| 80 | 3-Cyanophenyl (meta) | N/A* | N/A* | Reduced activity |

| 81 | 5-Pyrimidyl (meta) | 2.45 | 1.89 | 1.30 |

| 82 | 3-Cyanophenyl (meta) | 1.92 | 1.54 | 1.25 |

Substituent Type: Cyano vs. Fluoro Groups

Replacing the 3-cyanophenyl group with 2-fluorophenyl (as in 6-(2-Fluorophenyl)-2-formylphenol) alters electronic and steric properties. This compound is discontinued commercially, suggesting challenges in synthesis or application . Notably, fluorinated analogs may exhibit distinct hazards, as seen in the MSDS for 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, which lists inhalation and dermal toxicity risks .

Functional Group Analog: Salicylaldehyde Derivatives

2-Formylphenol (salicylaldehyde) serves as a structural template. Substitutions at the C6 position (e.g., 3-cyanophenyl vs. methoxycarbonylphenyl) modulate solubility and interaction with biological targets or metal surfaces. For instance, 3-cyanophenyl derivatives demonstrate chemisorption-driven corrosion inhibition in acidic environments, adhering to Langmuir/Freundlich adsorption models .

Key Research Findings and Implications

- Positional Isomerism: Meta-substitution (e.g., 3-cyanophenyl) can improve selectivity but requires balancing substituent electronic effects for optimal activity.

- Substituent Effects: Cyano groups enhance adsorption and inhibition properties, whereas fluorine introduces reactivity and toxicity trade-offs.

- Structural Flexibility: The 2-formylphenol scaffold accommodates diverse substituents, enabling tailored applications in drug design and materials science.

Biological Activity

6-(3-Cyanophenyl)-2-formylphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic group with a cyanophenyl substituent and an aldehyde functional group. This structure is significant as it contributes to the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, demonstrating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| This compound | S. aureus | 62.5 |

| This compound | E. coli | 125 |

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial for combating oxidative stress in biological systems. In vitro assays demonstrated that it effectively scavenged free radicals, suggesting a protective role against oxidative damage.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.

- Receptor Binding : It can bind to various biological receptors, modulating their activity and influencing cellular responses.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on Anticancer Activity : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Combination Therapy : Research has explored the use of this compound in combination with other therapeutic agents to enhance efficacy against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.